molecular formula C7H3F4NO3 B182185 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene CAS No. 123572-62-3

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

Cat. No. B182185
CAS RN: 123572-62-3
M. Wt: 225.1 g/mol
InChI Key: PGISCPIWSHGJJJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 123572-62-3 . It has a molecular weight of 225.1 and its IUPAC name is 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a freezer to maintain its stability .

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: is a valuable compound in organic synthesis. It serves as a precursor for various organic transformations due to its reactive nitro group and the presence of a trifluoromethoxy moiety. This compound can undergo reduction reactions to form aniline derivatives, which are key intermediates in the synthesis of more complex molecules .

Pharmaceuticals

In the pharmaceutical industry, this compound finds use as an intermediate in the synthesis of drug molecules. The trifluoromethoxy group is particularly interesting as it can enhance the metabolic stability and bioavailability of pharmaceuticals. It’s involved in the synthesis of molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents .

Agrochemicals

The presence of both nitro and trifluoromethoxy groups makes 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene a useful intermediate in the development of agrochemicals. It can be used to synthesize compounds with herbicidal or pesticidal properties, contributing to the protection of crops from pests and diseases .

Dyestuff Industry

This chemical serves as a building block in the production of dyes and pigments. Its ability to undergo various chemical reactions allows for the creation of a wide range of colorants used in textiles, inks, and coatings. The fluorinated groups can impart unique properties to the dyes, such as improved lightfastness .

Material Science

In material science, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is used to modify the surface properties of materials. It can be incorporated into polymers to enhance their thermal stability, chemical resistance, and mechanical properties. This makes it valuable for the development of advanced materials for aerospace, automotive, and electronics applications .

Chemical Synthesis

As a versatile reagent, it is employed in the synthesis of various chemical compounds. Its reactivity allows for the introduction of fluorinated groups into molecules, which is highly desirable in the development of specialty chemicals that require unique reactivity or stability under harsh conditions .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

4-fluoro-2-nitro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGISCPIWSHGJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560292
Record name 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123572-62-3
Record name 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At −10° C., 90% fuming nitric acid (25 mL) was added to concentrate sulfuric acid (50 mL) slowly to keep the temperature below 0° C. At −20° C., 1-fluoro-4-trifluoromethoxy-benzene (5 g, 27.7 mmol) was added portionwise to keep the temperature of the reaction mixture below 0° C. After addition, the reaction mixture was kept at 0° C. for 30 min, poured into ice-water, extracted with EtOAc. The extracts were concentrated to give a mixture (6.05 g) of 4-fluoro-2-nitro-1-trifluoromethoxy-benzene and 1-fluoro-2-nitro-4-trifluoromethoxy-benzene in a 3:1 ratio. The crude nitration product (6.05 g) was dissolved in ethanol (40 mL) and shacked with 10% Pd/C (310 mg) and concentrate HCl (2.8 mL) under H2 (50 psi) for 3.5 h. Filtration and concentration gave a mixture (8.0 g) of 5-fluoro-2-trifluoromethoxy-phenylamine and its isomer 2-fluoro-5-trifluoromethoxy-phenylamine in 3:1 ratio. Without purification, the phenylamines (7 g, 35.8 mmol) were suspended in dichloromethane (100 mL), treated with trifluoroacetic anhydride (71 mmol) and triethylamine (20 mL) for 16 h. The reaction mixture was washed with saturated NaHCO3 and brine. The organic phase was further purified by silica gel chromatography (hexane/EtOAc 9:1) to give a mixture (5.29 g) of 2,2,2-trifluoro-N-(5-fluoro-2-trifluoromethoxy-phenyl)-acetamide and its isomer in 1:4 ratio, which was nitrated in a same procedure as the first step. The nitrate (3 g) was heated under reflux with morpholine (10 mL) in 1,2-dichloroethane (30 mL) for 3 h. Evaporation to remove excess morpholine. The residue was diluted with dichloromethane, washed with HCl (0.5N, 100 mL). The organic phase was purified by FC (hexane/EtOAc 7:3 to 1:1) to give the title compound 5-morpholin-4-yl-4-nitro-2-trifluoromethoxy-phenylamine (2.48 g). LC-MS: m/e=306.1 (M−H), 308.2 (M+H). 1H-NMR (500 MHz, CDCl3): 8.04 (s, 1H), 6.35 (s, 1H), 4.54 (br. s, 1H), 3.90 (t, 4H), 3.07 (t, 4H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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